(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid
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Overview
Description
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is an organic compound that features a fluorinated pyridine ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Formation of the Fluorinated Pyridine Ring: This can be achieved through various methods, including the Umemoto reaction and the Balz-Schiemann reaction.
Coupling with Acrylic Acid: The fluorinated pyridine derivative is then coupled with acrylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets. The fluorinated pyridine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may also affect cellular processes by modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
1H-pyrrolo[2,3-b]pyridine Derivatives: Known for their potent activities against fibroblast growth factor receptors.
Uniqueness
(e)-3-(5-Fluoro-2-(pyridin-3-yl)phenyl)acrylic acid is unique due to the presence of both a fluorinated pyridine ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10FNO2 |
---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
3-(5-fluoro-2-pyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H10FNO2/c15-12-4-5-13(11-2-1-7-16-9-11)10(8-12)3-6-14(17)18/h1-9H,(H,17,18) |
InChI Key |
CNXGBNXLFBOPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=CC(=O)O |
Origin of Product |
United States |
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